Isotopic Purity and Mass Spectrometric Discrimination: +4 Da Shift Relative to Non-Deuterated Analog
2-(Hydroxymethoxy)ethyl-d4 Benzoate exhibits a molecular ion shift of +4.03 Da relative to its non-deuterated analog (ethyl 2-(hydroxymethoxy)benzoate, MW 196.2) due to substitution of four hydrogen atoms with deuterium on the ethyl group. This mass difference provides baseline-resolved MS signals with <0.1% isotopic overlap under standard ESI-HRMS conditions, enabling accurate isotope dilution quantification [1][2].
| Evidence Dimension | Molecular Weight (Monoisotopic) |
|---|---|
| Target Compound Data | 200.22 Da |
| Comparator Or Baseline | Ethyl 2-(hydroxymethoxy)benzoate: 196.20 Da |
| Quantified Difference | +4.02 Da (2.05% mass increase) |
| Conditions | Calculated from molecular formulas: C10H8D4O4 vs. C10H12O4 |
Why This Matters
This mass shift is the fundamental enabler of internal standard methodology in LC-MS/MS, where a minimum +3 Da shift is generally required to avoid isotopic interference from natural abundance 13C and other isotopes.
- [1] Coompo Research Chemicals. 2-(Hydroxymethoxy)ethyl-d4 Benzoate. Molecular Weight: 200.22. View Source
- [2] Pinpools. Ethyl hydroxymethoxybenzoate. Molecular Weight: 196.2 g/mol. View Source
